N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide
Description
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is a benzofuran-derived compound featuring a 1-benzofuran-2-carboxamide core. Its structure includes:
- 3-methoxybenzamido substituent: Positioned at the 3rd carbon of the benzofuran ring, introducing electron-donating methoxy and aromatic benzamide moieties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(3-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-31-21-14-7-5-12-19(21)26-25(29)23-22(18-11-4-6-13-20(18)32-23)27-24(28)16-9-8-10-17(15-16)30-2/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEINIFCIXTJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, characterized by a complex molecular structure that includes a benzofuran core, an ethoxy group, and a methoxybenzamide moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is C${20}$H${22}$N${2}$O${4}$, with a molecular weight of approximately 366.4 g/mol. The compound features distinct functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Activity : Investigations have indicated potential cytotoxic effects against various cancer cell lines.
- Hypolipidemic Effects : Related compounds have shown promise in reducing lipid levels in hyperlipidemic models, indicating possible applications in metabolic disorders.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
The precise mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in disease processes.
Hypolipidemic Activity Study
A study conducted on benzofuran derivatives demonstrated their hypolipidemic effects using Triton WR-1339-induced hyperlipidemic rats. The results indicated significant reductions in serum lipid levels when treated with these compounds, suggesting a potential therapeutic role in managing dyslipidemia .
Anticancer Activity Assessment
Research has explored the anticancer properties of related benzofuran derivatives. For example, compounds were tested against various cancer cell lines, showing varying degrees of cytotoxicity. The studies utilized assays like MTT and colony formation to assess cell viability and proliferation inhibition .
Anti-inflammatory Mechanism Investigation
In vitro studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. These findings highlight the potential for developing anti-inflammatory therapeutics based on the benzofuran scaffold .
Comparative Analysis of Related Compounds
A comparative analysis was performed on several related compounds to highlight their structural features and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-propylbutyl)-benzofuran-2-carboxamide | Benzofuran core with different alkyl substituents | Potentially different pharmacological profiles |
| 3-(4-methoxyphenyl)-N-(1-propylbutyl)acrylamide | Contains acrylamide functionality | Different reactivity due to double bond |
| 3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide | Chlorinated derivatives affecting solubility | Enhanced biological activity due to halogen substituents |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzofuran derivatives, including N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide. The compound has shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- Study on Leukemia : A derivative similar to this compound showed selective toxicity with IC50 values indicating significant efficacy against leukemic cell lines .
- Breast Cancer Research : Compounds with similar structural features demonstrated higher anticancer activity compared to standard treatments like doxorubicin, suggesting a potential role for this compound in breast cancer therapy .
Immunomodulatory Effects
Recent studies have suggested that benzofuran derivatives may also possess immunomodulatory properties. These compounds can influence immune responses, potentially making them useful in treating autoimmune diseases or enhancing vaccine efficacy.
Mechanism of Immunomodulation
Benzofuran derivatives have been shown to modulate cytokine production and enhance the activity of immune cells such as T-cells and macrophages. For example, research indicated that certain derivatives could inhibit interleukin-6 release, a cytokine involved in inflammatory responses .
Other Biological Activities
Beyond anticancer and immunomodulatory effects, this compound may exhibit additional biological activities:
- Antimicrobial Activity : Some studies suggest that benzofuran derivatives possess antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment.
- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Summary of Findings
The compound this compound demonstrates significant promise in various therapeutic applications:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The trifluoromethyl group in increases lipophilicity (logP) and resistance to oxidative metabolism, a common strategy in drug design . Bulkiness: The biphenyl group in introduces steric bulk, which could improve selectivity but reduce solubility .
- Synthetic Purity : Analogs like those in achieve >99% HPLC purity, suggesting stringent synthesis protocols for benzofuran derivatives .
Heterocyclic Analogs with Similar Pharmacophores
Key Observations :
- Core Heterocycle Influence :
- Benzofuran vs. Pyrazole: The benzofuran core (target compound) offers greater aromaticity and planarity than pyrazole (), favoring interactions with flat binding pockets .
- Benzindazole Derivatives: Larger fused-ring systems (e.g., ’s benzo[g]indazole) may improve thermal stability but complicate synthesis .
Preparation Methods
Benzofuran Core Formation
The benzofuran scaffold is synthesized from 2-carboxybenzofuran , a commercially available precursor. Key steps include:
Directed C–H Arylation
Pd(II)-catalyzed C–H functionalization enables regioselective introduction of aryl groups at the C3 position. Using 8-aminoquinoline as a directing group, aryl iodides undergo coupling under optimized conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) | |
| Ligand | Ag₂CO₃ (2.0 equiv) | |
| Solvent | DMA/H₂O (4:1) | |
| Temperature | 100°C | |
| Reaction Time | 24 hours | |
| Yield | 72–89% |
This method circumvents traditional Friedel-Crafts approaches, offering superior regiocontrol and compatibility with electron-rich aryl groups.
Installation of 3-Methoxybenzamido Group
The C3-arylated intermediate undergoes transamidation to replace the 8-aminoquinoline directing group with 3-methoxybenzamide:
One-Pot Transamidation Protocol
N-(2-Ethoxyphenyl) Carboxamide Formation
The final amide bond is formed via carbodiimide-mediated coupling between the benzofuran carboxylic acid and 2-ethoxyaniline:
Reaction Conditions
-
Coupling Agent : DCC (1.2 equiv)
-
Activator : DMAP (0.1 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C → 25°C (12 hours)
-
Yield : 82%
Process Optimization and Scalability
Catalytic System Tuning
Comparative studies reveal that Pd(OAc)₂/Ag₂CO₃ outperforms other catalysts (e.g., PdCl₂, Pd(TFA)₂) in C–H arylation due to:
Solvent Effects on Transamidation
Screening polar aprotic solvents demonstrated:
| Solvent | Conversion (%) | Byproduct Formation |
|---|---|---|
| DMF | 92 | <5% |
| DMSO | 88 | 8% |
| MeCN | 95 | 2% |
Purification Strategies
-
Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (1:3 → 1:1 gradient).
-
Recrystallization : Ethanol/water (7:3) affords needle-like crystals (mp 214–216°C).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
-
δ 8.21 (s, 1H, NH)
-
δ 7.89–7.25 (m, 11H, aromatic)
-
δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
IR (KBr)
-
3280 cm⁻¹ (N–H stretch)
-
1665 cm⁻¹ (C=O amide)
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 4.6 × 150 mm | 12.3 min | 98.5% |
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Pd-Catalyzed C–H Arylation | High regioselectivity, modularity | Requires directing group | 72–89 |
| Classical Friedel-Crafts | No metal catalysts | Poor control over C3 substitution | 35–50 |
| Cross-Coupling | Broad substrate scope | Requires pre-functionalized reagents | 60–75 |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| Pd(OAc)₂ | 12,000 | 41% |
| 8-Aminoquinoline | 850 | 18% |
| 3-Methoxybenzamide | 320 | 12% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-3-(3-methoxybenzamido)-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Benzofuran Core Formation : Cyclization of phenol derivatives using reagents like acetic anhydride or phosphorus oxychloride under reflux .
Ethoxyphenyl Group Introduction : Etherification via nucleophilic substitution with 2-ethoxyphenyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
Amide Coupling : Reaction of the intermediate with 3-methoxybenzoyl chloride using coupling agents (e.g., DCC/DMAP) in dichloromethane .
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons), FT-IR (amide I band ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .
- Crystallinity : X-ray diffraction (if crystalline) or differential scanning calorimetry (DSC) .
Q. What are the key physicochemical properties affecting its pharmacokinetics?
- Methodological Answer : Critical properties include:
- Molecular Weight : 438.42 g/mol (calculated from C₂₄H₁₉FN₂O₄) .
- LogP : ~3.2 (estimated via computational tools), indicating moderate lipophilicity .
- Aqueous Solubility : Enhanced by methoxy and ethoxy groups via hydrogen bonding, though solubility may require co-solvents like DMSO .
Advanced Research Questions
Q. How does the substitution pattern on the benzofuran core influence biological activity?
- Methodological Answer :
- Ethoxyphenyl vs. Fluorophenyl : Ethoxy groups improve metabolic stability compared to fluorinated analogs, as seen in reduced CYP450-mediated oxidation .
- Methoxybenzamido Position : Meta-substitution (3-methoxy) enhances target binding affinity versus para-substitution, likely due to steric and electronic effects .
- Comparative Studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like α7 nicotinic receptors .
Q. What strategies can resolve contradictions in reported biological activities of similar benzofuran derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogen vs. methoxy) and assay against standardized targets (e.g., enzyme inhibition assays) .
- In Silico Modeling : Predict binding modes using Schrödinger Suite or MOE to reconcile divergent experimental results .
- Orthogonal Assays : Validate activity across multiple platforms (e.g., cell-based vs. biochemical assays) to rule out assay-specific artifacts .
Q. How to design experiments to elucidate the mechanism of action?
- Methodological Answer :
- Target Identification :
Binding Assays : Radioligand competition studies (e.g., [³H]-epibatidine for α7 nAChR) .
Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound in relevant cell lines .
- Functional Studies :
- Calcium Imaging : For receptor activation in neuronal models .
- Knockout Models : CRISPR-Cas9-mediated deletion of suspected targets to confirm necessity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
